Cellobiulose

Description

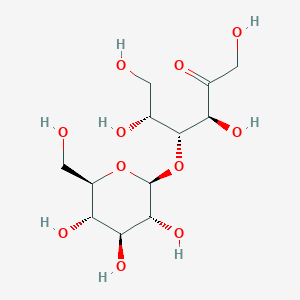

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-WUYFHPBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Cellobiulose Formation and Interconversion

Isomerization Pathways from Cellobiose (B7769950) to Cellobiulose

Under hydrothermal conditions (typically 200–275 °C), the decomposition of cellobiose is dominated by isomerization reactions rather than direct hydrolysis. researchgate.netresearchgate.net Studies have demonstrated that the isomerization of cellobiose to produce this compound (also known as glucosyl-fructose) and another isomer, glucosyl-mannose, accounts for the majority (71–93%) of the primary reactions, depending on the specific conditions. researchgate.netresearchgate.net In contrast, the direct hydrolysis of cellobiose to glucose plays a much smaller role, contributing only 6–27% to its primary decomposition. researchgate.netresearchgate.net

The formation of this compound is a critical step that facilitates the subsequent cleavage of the glycosidic bond. acs.orgacs.org The isomerization pathway is thought to be catalyzed more effectively by hydroxyl ions (OH⁻) present in the hot-compressed water. researchgate.netresearchgate.net The proposed mechanism involves an intramolecular researchgate.netacs.org-H shift, which is the rate-determining step in the aldose-ketose tautomerization. rsc.org This transformation from an aldose (cellobiose) to a ketose (this compound) alters the molecule's stability and reactivity, making the glycosidic bond more susceptible to cleavage. acs.org Quantum chemical calculations have identified multiple reaction pathways for cellobiose conversion, with the pathway proceeding through a this compound intermediate being a significant route. rsc.org

Besides isomerization and hydrolysis, other minor primary reactions, such as retro-aldol condensation, also occur during the hydrothermal treatment of cellobiose. curtin.edu.au However, the formation of this compound remains the predominant initial step, fundamentally directing the subsequent reaction cascades that lead to valuable chemical products. acs.orgacs.org

The efficiency and selectivity of cellobiose isomerization to this compound are highly dependent on various reaction parameters, including temperature, pH, and initial substrate concentration.

Temperature: Increasing the reaction temperature generally accelerates the rate of cellobiose isomerization. nih.gov However, higher temperatures also promote subsequent degradation reactions of the formed this compound. nih.gov Studies show that while the rate constant for isomerization increases with temperature, the selectivity of competing reactions, such as acid-catalyzed hydrolysis, also rises at elevated temperatures due to the weakening of hydrogen bonds in water, which increases the availability of hydronium ions. researchgate.netresearchgate.net For instance, in one study, the yield of cellobiose from the reverse isomerization of glucosyl-fructose at high temperatures (225 and 250 °C) was observed to decrease as the residence time increased, indicating its conversion into other products. acs.org A maximum this compound yield of approximately 40% was achieved by treating cellobiose at 190 °C in 60% (w/w) aqueous ethanol (B145695). nih.gov

pH: The pH of the reaction medium has a profound effect on the reaction pathway. Acidic conditions (low pH) significantly favor the hydrolysis of cellobiose to glucose over isomerization. researchgate.netcurtin.edu.au As the initial pH of the solution is reduced, the rate constant of the hydrolysis reaction increases substantially, while the rate constants for isomerization reactions remain relatively similar to those under non-catalytic (neutral pH) conditions. curtin.edu.au Conversely, the presence of hydroxyl ions is believed to catalyze the isomerization reactions to produce this compound and glucosyl-mannose. researchgate.netresearchgate.net

Concentration: The initial concentration of cellobiose can influence reaction selectivity. A higher initial cellobiose concentration tends to promote the hydrolysis reaction. researchgate.net This is attributed to the formation of acidic byproducts during the early stages of decomposition, which in turn catalyze the hydrolysis pathway. researchgate.netcurtin.edu.au An increase in the initial cellobiose concentration also leads to a rise in the activation energies for both isomerization and hydrolysis reactions. researchgate.net In one kinetic study, the maximum productivity of this compound was achieved at a feed concentration of 5.5% (w/w) in 20% (w/w) subcritical aqueous ethanol. nih.gov

The table below summarizes the general influence of these reaction conditions on the isomerization of cellobiose to this compound.

Alternative Synthetic Routes to this compound

While isomerization from cellobiose is a common formation pathway, alternative synthetic routes, including both enzymatic and chemical methods, have been explored for the production of this compound and related carbohydrates.

Enzymatic methods offer high specificity and operate under mild conditions, providing a green alternative for carbohydrate synthesis. Phosphorylase enzymes, in particular, have been investigated for their ability to synthesize oligosaccharides in a controlled manner.

Research into the synthesis of cellodextrins has utilized cellobiose phosphorylase (CBP) and cellodextrin phosphorylase (CDP). ugent.be In one study, these enzymes were used with cellobiose as an acceptor substrate and α-glucose 1-phosphate as a donor. ugent.be While CDP tended to rapidly elongate the carbohydrate chains to higher degrees of polymerization, an optimized variant of CBP from Cellulomonas uda was found to be highly effective in converting cellobiose into cellotriose (B13521) with a molar yield of 73%. ugent.be This demonstrates a phosphorylase-based pathway for the controlled elongation of cellobiose, a process closely related to the synthesis of other cellobiose-derived carbohydrates. Another enzymatic approach involves the reverse hydrolysis of cellobiose to synthesize cellulose (B213188), which was achieved using a cellulase (B1617823) enzyme in an aprotic organic solvent. nih.gov These enzymatic strategies highlight potential pathways for producing specific carbohydrate structures, including isomers or derivatives of cellobiose, under controlled biocatalytic conditions.

Chemical synthesis provides robust methods for producing this compound and its isomers, often by leveraging specific catalysts and solvent systems.

A direct method for synthesizing this compound involves the treatment of cellobiose in subcritical aqueous ethanol. nih.gov This process was investigated with ethanol concentrations ranging from 0 to 60% (w/w) and at temperatures between 170 and 200 °C. nih.gov A maximum yield of approximately 40% this compound was achieved when cellobiose was treated in 60% (w/w) aqueous ethanol at 190 °C, with glucose and fructose (B13574) being detected as byproducts. nih.gov

Another catalytic approach involves the conversion of cellobiose to fructose in a methanol (B129727) solution using aluminum triflate (Al(OTf)₃) as a catalyst. nih.gov This conversion proceeds via two main pathways: one involving initial glycosidic bond cleavage to form glucose, and another involving initial isomerization to form a this compound intermediate, which then undergoes glycosidic bond cleavage. nih.gov Kinetic studies revealed that the pathway proceeding through the this compound intermediate is predominant. nih.gov In this system, a Lewis acid species is responsible for the aldose-ketose tautomerization (cellobiose to this compound), while a Brønsted acid species facilitates the cleavage of the glycosidic bond. nih.gov

Fundamental Decomposition Mechanisms of Cellobiulose

Hydrolytic Cleavage Mechanisms of Glycosidic Linkages in Cellobiulose

The fundamental structure of this compound consists of a -(1→4) glycosidic linkage connecting a glucose unit to a fructose (B13574) unit wikipedia.org, jst.go.jp. Hydrolytic cleavage involves the breaking of this glycosidic bond through the addition of a water molecule. This reaction is typically catalyzed by acids or enzymes. In hydrothermal environments, water itself acts as a reactant and, at elevated temperatures and pressures, can facilitate hydrolysis acs.org, curtin.edu.au, researchgate.net, researchgate.net, researchgate.net.

Isomerization and Retro-Aldol Condensation Reactions of this compound

This compound participates in two significant primary decomposition pathways: isomerization and retro-aldol condensation.

Retro-aldol condensation is another primary decomposition route where the sugar molecule cleaves into smaller fragments. For this compound, this reaction can yield products such as glucosyl-erythrose (GE) and glycolaldehyde (B1209225) acs.org, curtin.edu.au, researchgate.net, dss.go.th, researchgate.net. However, compared to isomerization and hydrolysis, retro-aldol condensation is generally considered a minor primary reaction pathway for cellobiose (B7769950) and its derivatives, contributing less than 5% to the decomposition in some studies curtin.edu.au, researchgate.net.

Kinetic Studies of this compound Decomposition

Kinetic studies are essential for quantifying the rates and understanding the energy barriers associated with this compound decomposition.

Reaction Rate Determinations and Apparent Activation Energies

The kinetics of this compound decomposition are complex, involving parallel and consecutive reactions. For example, the activation energy for the hydrolysis of cellobiose has been reported to be approximately 108.6 kJ/mol dss.go.th, researchgate.net. While specific activation energies for this compound's own decomposition pathways (isomerization, retro-aldol condensation) are less frequently cited in isolation, studies on related carbohydrate decompositions provide context. For instance, thermal degradation kinetics of cellulose (B213188), which involves cellobiose intermediates, have shown activation energies ranging from approximately 76.1 kJ/mol to over 300 kJ/mol, depending on the conversion stage and methodology scispace.com, mdpi.com.

The rate of hydrolysis is known to be dependent on the hydrogen ion concentration curtin.edu.au. Furthermore, factors such as the initial concentration of cellobiose can influence the apparent activation energies of both isomerization and hydrolysis reactions, often increasing them due to a reduced molar ratio of the ion product to cellobiose researchgate.net, researchgate.net.

Influence of Catalysts and Solvents on this compound Decomposition

The decomposition kinetics and product selectivity of this compound are significantly modulated by the presence of catalysts and the choice of solvent.

Catalysts: Acidic catalysts, including mineral acids (e.g., sulfuric acid) and solid acids (e.g., Amberlyst-15, sulfonic silica-based materials), are effective in promoting the hydrolysis of cellobiose and its derivatives acs.org, curtin.edu.au, researchgate.net, frontiersin.org, mdpi.com, frontiersin.org, researchgate.net. Metal ions, such as those from alkaline-earth metal chlorides, can catalyze isomerization reactions and, to a lesser extent, hydrolysis curtin.edu.au, researchgate.net. Basic catalysts have also been shown to promote isomerization researchgate.net.

Solvents: Hot-compressed water (HCW) is a common medium for biomass conversion, and its properties (density, polarity) influence reaction pathways acs.org, curtin.edu.au, dss.go.th, researchgate.net, researchgate.net. Biphasic solvent systems, combining water with organic solvents like gamma-valerolactone (B192634) (GVL) or tetrahydrofuran (B95107) (THF), can enhance cellulose conversion and suppress undesirable side reactions, thereby improving yields of target products frontiersin.org, frontiersin.org. The concentration of ethanol (B145695) in aqueous ethanol solutions has been shown to affect the rate of cellobiose isomerization to this compound nih.gov.

Pathway Elucidation of Secondary Product Formation from this compound Degradation

The primary decomposition products of this compound, such as glucose and fructose, can undergo further degradation to form a variety of secondary products. These secondary products are often smaller organic molecules, including aldehydes, organic acids, and furan (B31954) derivatives acs.org.

Common secondary products identified from this compound and related sugar decompositions include:

Aldehydes: Glycolaldehyde, pyruvaldehyde, glyceraldehyde acs.org.

Organic Acids: Formic acid, lactic acid, saccharinic acid, levulinic acid acs.org, frontiersin.org.

Furan Derivatives: 5-Hydroxymethylfurfural (HMF), furfural (B47365) acs.org, frontiersin.org.

The formation of organic acids in the early stages of decomposition can lead to a decrease in pH, which in turn can further catalyze both the primary decomposition reactions of cellobiose and the secondary reactions of the initial degradation products acs.org, curtin.edu.au, researchgate.net.

Cellobiulose As a Critical Intermediate in Biomass Conversion Research

Role in Cellobiose (B7769950) Hydrothermal Conversion Processes

During the hydrothermal conversion of cellulose (B213188), cellobiose is a primary hydrolysis product. nih.gov Under these conditions, cellobiose can undergo isomerization to form cellobiulose (glucosyl-fructose). acs.org This isomerization is a significant step, as it plays a key role in the subsequent breakdown of the glycosidic bond, even in non-catalytic hydrothermal processes. acs.orgacs.org

The conversion of this compound increases with both reaction temperature and residence time. For instance, in a continuous reactor at 10 MPa, this compound conversion can increase from 7.3% to 33.3% as residence time increases at 200°C, and more dramatically from 57.7% to 91.1% at 250°C. acs.org

The decomposition of this compound under hydrothermal conditions proceeds through several primary reaction pathways: acs.org

Hydrolysis: This is the most significant primary reaction, breaking down this compound into glucose and fructose (B13574). It accounts for approximately 60% of the primary decomposition reactions at 200°C. acs.org

Isomerization: this compound can isomerize back to cellobiose or to other disaccharides like glucosyl-mannose. This pathway accounts for about 31% of the primary reactions at 200°C. acs.org

Retro-aldol Condensation: This reaction leads to the formation of glucosyl-erythrose and glycolaldehyde (B1209225) and contributes to roughly 9% of the primary decomposition at 200°C. acs.org

These primary products can then undergo further decomposition into a variety of secondary products, including furans, aldehydes, and organic acids such as saccharinic acid, formic acid, and lactic acid. acs.org The organic acids produced can further catalyze both the primary and secondary reactions. acs.org

Table 1: Influence of Temperature and Residence Time on this compound Conversion

| Temperature (°C) | Residence Time (s) | Conversion (%) |

|---|---|---|

| 200 | 2.6 | 7.3 |

| 200 | 56.1 | 33.3 |

| 250 | 2.4 | 57.7 |

| 250 | 51.9 | 91.1 |

Contribution to Biofuel and Biochemical Precursor Production from Lignocellulose

The conversion of lignocellulosic biomass, a plentiful and renewable resource, is a cornerstone of producing second-generation biofuels and biochemicals. nih.gov This complex material is primarily composed of cellulose, hemicellulose, and lignin. nih.gov Pretreatment processes are essential to break down the rigid structure of lignocellulose, making the cellulose and hemicellulose fractions accessible for conversion. medcraveonline.comcooper.edu

This compound's role as a key intermediate is critical in this context. The decomposition of this compound leads to the formation of various platform molecules that are precursors to biofuels and other valuable chemicals. acs.org For example, the hydrolysis of this compound yields glucose and fructose, which can be fermented to produce bioethanol or converted into other chemical building blocks. nih.govliverpool.ac.uk

Furthermore, the secondary products from this compound decomposition, such as furans (like 5-hydroxymethylfurfural) and organic acids, are themselves valuable precursors. acs.orgresearchgate.net For instance, 5-HMF is a versatile platform chemical that can be converted into a range of fuels and polymers. The aldehydes and organic acids produced are also significant, with pyruvaldehyde and lactic acid being notable products at high this compound conversion rates. acs.org

Table 2: Selectivity of Secondary Products from this compound Decomposition at 91.1% Conversion

| Product | Selectivity (%) |

|---|---|

| Pyruvaldehyde | 20.7 |

| Lactic acid | 11.0 |

| Glyceraldehyde | 7.6 |

| MSA (Metasaccharinic acid) | 7.5 |

| Glycolic acid | 5.5 |

| Formic acid | 5.0 |

Mechanisms of Interconversion with Other Biomass-Derived Saccharides

The interconversion between this compound and other saccharides is a dynamic process during biomass conversion. The primary mechanism for the formation of this compound is the isomerization of cellobiose. acs.org This is a reversible reaction, meaning this compound can also isomerize back to cellobiose. acs.org

Beyond the cellobiose-cellobiulose equilibrium, this compound can also isomerize to form other disaccharides. One notable product is glucosyl-mannose. acs.orgnih.gov This indicates that the fructose moiety within the this compound structure can undergo epimerization at the C-2 position to form a mannose unit.

The hydrolysis of this compound into glucose and fructose represents another form of interconversion, breaking the disaccharide into its constituent monosaccharides. acs.org These monosaccharides are central to many biochemical and chemical conversion pathways. researchgate.net For example, glucose can isomerize to fructose, and both can be dehydrated to form furanic compounds. researchgate.net The presence of base catalysts can also promote the isomerization of cellobiose to products like this compound and glucosyl-mannose, which then decrease as they are converted into other products like formic acid over time. nih.gov

Advanced Computational and Theoretical Studies of Cellobiulose

Quantum Chemical Calculations of Cellobiulose Reaction Pathways

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful for mapping the potential energy surfaces of chemical reactions. For this compound and its isomers, these calculations help to elucidate the mechanisms of formation, hydrolysis, and other transformations by identifying transition states and calculating activation energy barriers.

DFT calculations have also been employed to investigate the interaction of cellobiose (B7769950) with water molecules, which is crucial for understanding its reactivity in aqueous solutions. These simulations reveal that specific regions of the molecule interact more strongly with water, with interaction energies ranging from -33.72 kJ/mol to -58.32 kJ/mol depending on the site. digitellinc.com Such calculations show that while bond lengths are not significantly altered by hydration, there are considerable changes to glycosidic dihedral angles and hydrogen bond lengths. digitellinc.com Similar quantum mechanical approaches could be applied to this compound to understand how its unique ketose structure influences hydration and subsequent reaction pathways, such as degradation or isomerization. Ab initio methods, which rely on fundamental physical laws without empirical data, offer a highly accurate approach for predicting these pathways, especially for novel reactions where experimental data is scarce. computabio.com

Molecular Dynamics Simulations of this compound Interactions and Transformations

Molecular dynamics (MD) simulations offer a dynamic, time-resolved view of molecular motions and interactions, making them ideal for studying the behavior of this compound in various environments. computabio.com These simulations track the physical movements of atoms and molecules over time, revealing conformational changes, solvent interactions, and the formation of non-covalent bonds.

MD simulations of cellobiose and other cellooligosaccharides in aqueous solution have provided significant insights into their interactive behavior. acs.orgresearchgate.net These studies show how sugar-sugar and sugar-water interactions govern the conformational landscape of the molecule. acs.orgresearchgate.net For instance, simulations have demonstrated that the translational and rotational motions of water molecules are more restricted in a cellobiose solution compared to bulk water, indicating a structured hydration shell around the sugar. scispace.com This effect is attributed to a more robust hydrogen bond network in the solution. scispace.com

Furthermore, MD simulations have been instrumental in understanding the dissolution of cellulose-related molecules in alternative solvents like ionic liquids. Ab initio MD simulations of cellobiose in 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][OAc]) revealed that anions are the dominant species interacting with the sugar, replacing intramolecular hydrogen bonds with intermolecular ones, which facilitates dissolution. researchgate.net All-atom MD simulations are efficient for predicting and explaining such molecular interactions, though they are often limited by computational resources to nano- to microsecond timescales. chalmers.se These approaches are directly applicable to this compound to explore its solubility, stability, and conformational dynamics in different solvent systems, as well as its interactions with enzymes or other biomolecules. nih.govfrontiersin.org

Theoretical Modeling of Isomerization and Decomposition Kinetics involving this compound

Theoretical modeling of reaction kinetics provides a quantitative understanding of the rates at which different chemical processes occur. For this compound, this includes its formation via isomerization from cellobiose and its subsequent degradation into other products.

The isomerization of cellobiose to this compound in subcritical aqueous ethanol (B145695) has been investigated kinetically. nih.gov By applying the concentration-time integral method, researchers have determined the rate constants for both the isomerization and competing degradation reactions. nih.gov The studies, conducted at temperatures between 170°C and 200°C, show that the rate constant for isomerization to this compound is greater than those for degradation reactions under all tested conditions. nih.gov The rate of isomerization was found to increase significantly with both temperature and the concentration of ethanol in the aqueous solution. nih.gov

For example, at 190°C in a 60% (w/w) aqueous ethanol solution, a maximum yield of approximately 40% this compound was achieved from cellobiose. nih.gov The primary byproducts identified were glucose and fructose (B13574), indicating that degradation pathways involve both the hydrolysis of the glycosidic bond and further isomerization or decomposition of the resulting monosaccharides. nih.gov Kinetic models based on systems of ordinary differential equations have also been developed to predict the yields of various derivatives from cellulose (B213188) hydrolysis in supercritical water, which includes the formation and subsequent reactions of cellobiose and glucose. mdpi.com Such models can be adapted to specifically focus on the cellobiose-cellobiulose system to optimize production and minimize the formation of undesirable byproducts.

| Temperature (°C) | Isomerization Rate Constant (k1, min-1) | Degradation Rate Constant (k2, min-1) |

|---|---|---|

| 170 | 0.0031 | 0.0006 |

| 180 | 0.0058 | 0.0011 |

| 190 | 0.0104 | 0.0022 |

| 200 | 0.0177 | 0.0049 |

Data sourced from kinetic analysis studies of cellobiose isomerization. nih.gov

Computational Predictions for Novel this compound-Related Structures and Reactivity

Computational methods are increasingly used not only to analyze existing molecules but also to predict the properties and reactivity of novel structures. rsc.org For this compound, these predictive tools can guide the synthesis of new derivatives with tailored functionalities and explore new reaction pathways.

One approach involves using DFT to calculate electronic properties that correlate with reactivity. For instance, global electrophilicity indexes can be calculated for various substituted cyclooctynes to predict their reactivity toward nucleophiles, and a similar approach could be applied to this compound derivatives. peerj.com By computationally introducing different functional groups (e.g., esters, ethers) onto the this compound backbone, it is possible to model how these substitutions would alter the molecule's stability and reactivity. libretexts.org This allows for the in silico screening of potential new compounds before undertaking costly and time-consuming experimental synthesis. rsc.org

Furthermore, automated reaction path search methods based on quantum chemical calculations can be used to explore the chemical space around this compound. computabio.com These methods can predict plausible reaction pathways, including those involving catalysts or different reaction conditions, potentially uncovering novel transformations that lead to valuable products. computabio.com For example, computational models could be used to explore alternative oxidation or reduction reactions of the ketone group in this compound, leading to the formation of new sugar acids or sugar alcohols. libretexts.org By modeling the transition states and reaction energies for these hypothetical reactions, researchers can assess their feasibility and identify promising synthetic targets for experimental validation.

Sophisticated Analytical Methodologies for Cellobiulose Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating cellobiulose from complex mixtures, such as biomass hydrolysates, and for quantifying its concentration.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely adopted technique for carbohydrate analysis. chromatographyonline.comnih.gov It offers high-resolution separation and sensitive detection without the need for derivatization. chromatographyonline.com Under alkaline conditions, the hydroxyl groups of carbohydrates like this compound become ionized, allowing for their separation on anion-exchange columns. chromatographyonline.com Pulsed amperometric detection then allows for the direct and highly sensitive quantification of the eluted carbohydrates as they are oxidized at the surface of a gold electrode. usda.gov

This method is particularly advantageous for the simultaneous analysis of multiple sugars in a sample, efficiently separating mono-, di-, and oligosaccharides. chromatographyonline.comcreative-biolabs.com For instance, HPAEC-PAD can effectively separate and quantify a series of cellooligosaccharides, from cellobiose (B7769950) (G2) to cellohexaose (G6), in the products of enzymatic hydrolysis. researchgate.net

Research Findings from HPAEC-PAD Analysis In a study analyzing the enzymatic degradation of cello-oligosaccharides, HPAEC-PAD was used to monitor the reaction products. The elution times for standard glucose and cellooligosaccharides were determined as a reference for identifying the components in the reaction mixture. researchgate.net

| Compound | Elution Time (min) |

|---|---|

| Glucose (G1) | - |

| Cellobiose (G2) | - |

| Cellotriose (B13521) (G3) | - |

| Cellotetraose (G4) | - |

| Cellopentaose (G5) | - |

| Cellohexaose (G6) | - |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of cellobiose. lcms.cz It is frequently employed to monitor the hydrolysis of cellulose (B213188) and cellobiose, quantifying the decrease in substrate and the corresponding increase in products like glucose over time. researchgate.netresearchgate.net Various HPLC columns, such as those with cation-exchange resins in the lead (Pb²⁺) or hydrogen (H⁺) form, are used for the separation of sugars. osti.gov While a lead-based column can separate a wider variety of sugars, a hydrogen-based column is often more robust and less sensitive to impurities, making it suitable for routine quantification. osti.gov A refractive index (RI) detector is commonly used in these systems. lcms.cz

HPLC methods have been developed that allow for the excellent baseline resolution and quantitative analysis of various monomeric and dimeric sugars, including cellobiose, found in biomass hydrolysates. nih.gov

Research Findings from HPLC Analysis In studies of enzymatic hydrolysis, HPLC is used to track the conversion of cellobiose to glucose. The following table illustrates typical data from such an experiment, showing the change in concentrations over a 4-hour period. researchgate.netresearchgate.net

| Time (hours) | Cellobiose Concentration (mM) | Glucose Concentration (mM) |

|---|

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of cellobiose, identifying its functional groups, and understanding its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of oligosaccharides. nih.gov Both one- and two-dimensional NMR methods can identify individual sugar residues, their anomeric configurations, and their linkage patterns. nih.gov For cellobiose, solid-state ¹³C NMR is particularly valuable as it provides detailed information about the carbon skeleton. researchgate.net Quantitative solid-state ¹³C NMR can unambiguously identify and quantify the signals corresponding to the reducing chain ends of cellobiose, distinguishing between the β and α anomers. researchgate.net This level of detail is crucial for studying the chemical changes that occur during hydrolysis or other transformation reactions.

Key ¹³C NMR Signals for Cellobiose Reducing Ends researchgate.net

| Anomer | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| β-anomer | C1 | 97.0 |

| α-anomer | C1 | 92.7 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of cellobiose and to analyze the products of its degradation. nih.gov The technique provides a mass-to-charge ratio (m/z) for ionized molecules, allowing for precise mass determination. For cellobiose (C₁₂H₂₂O₁₁), the expected molecular weight is approximately 342.3 g/mol . nist.gov MS analysis can confirm the presence of cellobiose and glucose in the products of enzymatic hydrolysis of cellulose. nih.gov Electrospray ionization (ESI) is a common "soft" ionization technique used for carbohydrate analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For cellobiose, IR spectroscopy is particularly useful for studying the extensive network of hydrogen bonds formed by its hydroxyl (OH) groups. frontiersin.org Changes in the position and shape of the OH stretching bands in the IR spectrum can indicate alterations in bond strengths due to intermolecular interactions, for example, when cellobiose interacts with dicarboxylic acids. frontiersin.org Fourier-transform infrared (FTIR) spectroscopy is an efficient method for analyzing the molecular structure and can provide information on the degree of crystallinity. researchgate.net

Advanced Diffraction Techniques for Solid-State Analysis

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique for analyzing the solid-state structure of crystalline materials like cellobiose. mdpi.com When X-rays pass through a crystalline sample, they are diffracted in a pattern that is characteristic of the crystal lattice structure. ncsu.edu This pattern can be used to determine the crystallinity index of a sample, which is a measure of the proportion of crystalline to amorphous material. researchgate.net For cellobiose, which serves as a model for cellulose, XRD is used to study its polymorphic forms (different crystal structures) and to monitor changes in crystallinity that occur during chemical or enzymatic treatments. mdpi.comresearchgate.net For example, a decrease in the sharpness of diffraction peaks indicates a reduction in crystallinity. researchgate.net

Characteristic XRD Peaks for Crystalline Cellulose I researchgate.net

| Crystallographic Plane | Diffraction Angle (2θ) |

|---|---|

| (101) | ~16.5° |

| (002) | ~22.5° |

| (040) | ~35.0° |

Note: These peaks are characteristic of microcrystalline cellulose and provide a reference for the analysis of its dimer, cellobiose.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis in a single run. chemijournal.comnih.gov

For this compound and its transformation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. researchgate.netasdlib.org In an LC-MS system, the components of a mixture are first separated by an HPLC system. The eluent from the column is then directed into a mass spectrometer, which serves as the detector. asdlib.org This setup allows for the separation of complex mixtures and the simultaneous identification of each component based on its mass.

Tandem mass spectrometry (LC-MS/MS) provides even greater structural detail. nih.gov In this technique, a specific ion from the initial MS analysis is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information about the original molecule. nih.gov LC-MS and LC-MS/MS have been successfully used to analyze the conversion products of cellobiose, such as identifying a trisaccharide formed through an enzymatic reaction. researchgate.net These methods are invaluable for elucidating the complex chemical pathways involved in cellobiose transformation. nih.gov

Enzymatic and Biochemical Transformations Relevant to Cellobiulose

Enzymatic Hydrolysis and Isomerization Pathways (e.g., Cellobiose (B7769950) Phosphorylase, β-Glucosidases)

The most common enzymatic fates of cellobiose are hydrolysis and phosphorolysis. In the hydrolytic pathway, β-glucosidases (BGL) cleave the β-1,4-glycosidic bond of cellobiose to yield two molecules of glucose. This is a critical step in the complete breakdown of cellulose (B213188), as the accumulation of cellobiose can inhibit the activity of cellulases that produce it.

Alternatively, the phosphorolytic pathway utilizes cellobiose phosphorylase (CBP) to break down intracellular cellobiose. This enzyme catalyzes the cleavage of the glycosidic bond using inorganic phosphate (B84403) (Pi), producing one molecule of glucose and one molecule of glucose-1-phosphate. This pathway is more energy-efficient for the cell compared to the hydrolytic pathway as it saves one molecule of ATP per molecule of cellobiose metabolized.

While these pathways lead to the degradation of cellobiose, a class of enzymes known as cellobiose 2-epimerases (CE) offers a pathway for its isomerization. These enzymes catalyze the reversible epimerization of the D-glucose unit at the reducing end of cellobiose to a D-mannose residue, forming 4-O-β-D-glucopyranosyl-D-mannose. Notably, some cellobiose 2-epimerases, such as the one from Caldicellulosiruptor obsidiansis, have been shown to possess a secondary isomerization activity, converting lactose (B1674315) to lactulose (B1674317) (a ketose). nih.gov This suggests a potential enzymatic route for the isomerization of cellobiose to cellobiulose, its corresponding ketose, even if it is not the primary function of the enzyme. The reaction mechanism for this isomerization is believed to proceed through a proton abstraction-addition process via a cis-enediolate intermediate.

| Enzyme | Substrate | Products | Pathway | Significance |

| β-Glucosidase | Cellobiose | 2x Glucose | Hydrolytic | Completes cellulose degradation; relieves cellulase (B1617823) inhibition. |

| Cellobiose Phosphorylase | Cellobiose, Pi | Glucose, Glucose-1-Phosphate | Phosphorolytic | Energy-efficient intracellular breakdown of cellobiose. |

| Cellobiose 2-Epimerase | Cellobiose | 4-O-β-D-glucopyranosyl-D-mannose | Epimerization | Reversible conversion to an epimer. |

| Cellobiose 2-Epimerase (with isomerase activity) | Lactose (analogous to Cellobiose) | Lactulose (analogous to this compound) | Isomerization | Demonstrates potential for ketose formation from aldose disaccharides. |

Biochemical Pathways Involving this compound and Related Oligosaccharides

The primary biochemical pathways for cellobiose utilization in microorganisms are the hydrolytic and phosphorolytic pathways, which are widespread in both bacteria and fungi. After transport into the cell, cellobiose is directed into one of these two routes for further metabolism.

Hydrolytic Pathway : Intracellular β-glucosidases convert cellobiose into two glucose molecules, which then enter central glycolytic pathways to generate energy and metabolic precursors. This is a common strategy in many cellulolytic organisms.

Phosphorolytic Pathway : Cellobiose phosphorylase cleaves cellobiose into glucose and glucose-1-phosphate. The glucose-1-phosphate can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis. This pathway is particularly noted in anaerobic bacteria and offers a higher ATP yield.

While this compound is not a central intermediate in these degradation pathways, the existence of cellobiose 2-epimerases points to a biochemical route for the transformation of cellobiose into other related oligosaccharides. The product of this epimerization, 4-O-β-D-glucopyranosyl-D-mannose, could potentially be further metabolized by the cell. The slight isomerase activity of these enzymes also opens the possibility of this compound being formed in small quantities. If formed, this compound, as a ketose, could potentially be phosphorylated by a fructokinase-like enzyme to enter a modified glycolytic pathway, similar to how fructose (B13574) is metabolized. However, specific pathways for the natural utilization of this compound are not well-documented.

Enzyme Engineering and Discovery for Enhanced Carbohydrate Conversion Relevant to this compound

The quest for more efficient biomass conversion and the synthesis of novel oligosaccharides has driven significant research into enzyme engineering. Cellulases and related enzymes are primary targets for improvement. Engineering of these enzymes often focuses on increasing their catalytic efficiency, thermal stability, and reducing product inhibition.

A particularly relevant area for this compound is the engineering of cellobiose 2-epimerases to enhance their isomerase activity. Research has successfully improved the isomerization of lactose to lactulose by these enzymes. For instance, by exchanging a flexible loop surrounding the active site of the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus, researchers were able to increase its isomerization activity. nih.gov This approach of modifying substrate binding and the catalytic environment provides a clear strategy for developing a biocatalyst for the specific and efficient conversion of cellobiose to this compound.

Furthermore, cellobiose phosphorylase has been engineered for the synthesis of longer-chain oligosaccharides, such as cellotriose (B13521). nih.govillinois.edu By modifying the enzyme's active site, the reaction can be shifted from degradation towards synthesis, demonstrating the potential to use these enzymes as tools for producing a variety of defined oligosaccharides from simple sugar precursors. These protein engineering strategies, including rational design and directed evolution, could be applied to create novel enzymes for the specific synthesis of this compound.

| Enzyme Target | Engineering Goal | Relevance to this compound | Example Organism/Enzyme |

| Cellobiose 2-Epimerase | Enhance isomerase activity | Direct pathway for this compound synthesis | Caldicellulosiruptor saccharolyticus |

| β-Glucosidase | Improve thermal stability and reduce product inhibition | More efficient breakdown of cellobiose, the precursor | Aspergillus niger |

| Cellobiose Phosphorylase | Shift activity towards synthesis of longer oligosaccharides | Demonstrates potential for enzymatic synthesis of novel disaccharides | Cellulomonas uda |

Microbial Metabolism and Regulation in the Context of Cellobiose and this compound

Microorganisms have evolved sophisticated regulatory systems to control the uptake and metabolism of various carbon sources, including cellobiose. The metabolism of cellobiose is often transcriptionally regulated, allowing microbes to prioritize the use of more favorable sugars like glucose.

In many bacteria, the genes for cellobiose utilization are organized in operons, such as the cel operon in Streptococcus mutans and Bacillus thuringiensis. nih.govfrontiersin.org The expression of these operons is typically induced by the presence of cellobiose and repressed in the presence of glucose, a phenomenon known as carbon catabolite repression. This regulation is often mediated by transcriptional regulators. For example, in B. thuringiensis, the transcription of the cel operon is induced by cellobiose and positively regulated by the activator CelR. frontiersin.org

The transport of cellobiose into the cell is also a key regulatory point. Many bacteria use the phosphoenolpyruvate-dependent phosphotransferase system (PTS) for the uptake and concomitant phosphorylation of sugars. The phosphorylation state of PTS components plays a crucial role in signaling the availability of different sugars and regulating the expression of metabolic genes.

While the specific metabolic and regulatory responses of microbes to this compound are not extensively studied, it is likely that the regulatory networks governing cellobiose metabolism would be the first to respond to its presence. If this compound were to be formed from cellobiose, its utilization would depend on the ability of existing sugar transporters to recognize and import it, and the capacity of intracellular enzymes, such as kinases, to introduce it into central metabolic pathways. The presence of cellobiose would likely be the primary signal for the induction of the relevant enzymatic machinery.

Research on Cellobiulose Derivatives and Modified Structures

Synthesis and Characterization of Chemically Modified Cellobiulose

Searches for the synthesis and characterization of chemically modified this compound derivatives did not yield specific studies or methodologies. The scientific literature largely focuses on the chemical modification of cellulose (B213188), employing techniques such as esterification, etherification, and grafting to alter its properties and create new materials researchinventy.comchalmers.sensf.govnih.govmdpi.comvt.edumdpi.comresearchgate.netekb.egmdpi.comchalmers.se. These modifications often involve reactions at the hydroxyl groups of the glucose units. However, no direct parallels or specific research on the synthesis and characterization of this compound derivatives were found.

Functionalization Strategies for this compound-Based Molecules

Information regarding functionalization strategies specifically for this compound-based molecules is not available in the reviewed literature. While functionalization of cellulose and nanocellulose is a well-established field, involving methods to introduce specific chemical groups for tailored applications researchgate.netnih.govnih.govglycoforum.gr.jpdiva-portal.org, no research was identified that applies these strategies to this compound. The term "this compound" in the literature is primarily associated with its occurrence as a decomposition intermediate in biomass processing acs.org.

Structure-Activity Relationship Studies of this compound Derivatives

No studies were found that investigate the structure-activity relationships (SARs) of this compound derivatives. SAR studies are crucial for understanding how specific structural modifications influence the properties or biological activities of a compound iomcworld.comnih.govfrontiersin.org. While SAR studies are prevalent for various classes of compounds, including other carbohydrates and their derivatives, specific investigations into the SAR of modified this compound are not present in the retrieved scientific data.

Biotechnological and Industrial Research Applications of Cellobiulose and Its Transformations

Role in Enhanced Biorefinery Processes for Sugar Production

Engineering industrial microorganisms, such as the yeast Saccharomyces cerevisiae, to uptake and metabolize cellobiose (B7769950) intracellularly offers a compelling solution to this bottleneck. escholarship.orgosti.govresearchgate.netosti.gov By transporting cellobiose into the cell and then hydrolyzing it into glucose, the extracellular glucose concentration is kept low, thereby mitigating feedback inhibition of cellulases. escholarship.orgosti.govresearchgate.net This approach allows for a more continuous and efficient breakdown of cellulose (B213188) into soluble sugars.

Table 1: Advantages of Cellobiose Utilization in Enhanced Sugar Production for Biorefineries

| Advantage | Description | Impact on Biorefinery Process |

|---|---|---|

| Overcoming Glucose Repression | Intracellular metabolism of cellobiose keeps extracellular glucose levels low, reducing feedback inhibition of cellulase (B1617823) enzymes. escholarship.orgosti.govresearchgate.net | Increased efficiency and rate of cellulose hydrolysis, leading to higher overall sugar yields. |

| Improved Co-fermentation of Sugars | Engineered microbes can simultaneously ferment cellobiose and other sugars like xylose, which are abundant in lignocellulosic hydrolysates. nih.gov | More complete utilization of biomass-derived sugars, enhancing the economic feasibility of the biorefinery. |

| Reduced Enzyme Loading | By alleviating product inhibition, the required dosage of expensive cellulase enzymes can potentially be reduced without compromising sugar yields. nih.gov | Lower operational costs for the biorefinery. |

Potential in Biofuel Precursor Generation

Cellobiose is a direct and promising precursor for the production of a range of biofuels, most notably bioethanol. fems-microbiology.org The metabolic engineering of various microorganisms to efficiently ferment cellobiose into biofuels is a central focus of current research. mdpi.comresearchgate.net Traditional biofuel production from cellulose relies on its complete hydrolysis to glucose, which is then fermented. However, developing microorganisms that can directly convert cellobiose to biofuels offers several advantages, including process simplification and cost reduction. nih.gov

Saccharomyces cerevisiae, the conventional workhorse for industrial ethanol (B145695) production, has been successfully engineered to ferment cellobiose. sciety.orgmdpi.com By introducing genes that code for cellobiose transporters and intracellular β-glucosidases, these engineered yeast strains can directly convert cellobiose to ethanol. nih.gov Research has demonstrated that engineered S. cerevisiae can achieve high ethanol titers and yields from cellobiose. koreascience.kr For instance, some engineered strains have shown the ability to produce significantly more ethanol from cellobiose compared to their wild-type counterparts that can only ferment glucose. nih.gov

Beyond ethanol, cellobiose is also being explored as a precursor for advanced biofuels like butanol. researchgate.net Butanol is considered a superior biofuel to ethanol due to its higher energy density and lower hygroscopicity. Metabolic engineering efforts are underway to create microbial strains, including Escherichia coli and Clostridium species, capable of converting cellobiose into butanol and other higher alcohols. mdpi.comfrontiersin.org These engineered microbes are designed to express the necessary enzymatic pathways to channel the carbon from cellobiose into the production of these advanced biofuels.

Table 2: Research Findings on Biofuel Production from Cellobiose

| Microorganism | Biofuel Produced | Key Research Finding | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (engineered) | Ethanol | Engineered strains with cellobiose transporters and intracellular β-glucosidases can efficiently ferment cellobiose to ethanol, with some strains achieving yields of 0.44 g of ethanol per gram of sugar. | nih.gov |

| Candida molischiana | Ethanol | This yeast can naturally utilize both glucose and cellobiose, achieving ethanol yields of 43-51% from different initial carbon source concentrations. | nih.gov |

| Clostridium thermocellum (engineered) | Ethanol | Metabolically engineered strains showed a 4.2-fold increase in ethanol yield from cellulose (which is hydrolyzed to cellobiose) compared to the wild-type strain. | dartmouth.edu |

| Escherichia coli (engineered) | Higher Alcohols (e.g., n-butanol, isobutanol) | Metabolic engineering strategies are being developed to produce advanced biofuels from lignocellulosic sugars, including cellobiose. | mdpi.comfrontiersin.org |

Applications in Biochemical Feedstock Production

Cellobiose serves as a valuable and versatile platform for the production of a wide array of biochemical feedstocks, moving beyond biofuels to other value-added chemicals. The biological conversion of cellobiose into platform chemicals is a cornerstone of the emerging bio-based economy, offering sustainable alternatives to petroleum-derived products. morressier.comgvsu.edu

One significant area of research is the production of organic acids from cellobiose. For example, the filamentous fungus Myceliophthora thermophila has been engineered to produce high titers of malic acid from cellobiose. nih.gov Through metabolic engineering to optimize the cellobiose metabolic pathways, researchers achieved a malic acid production of up to 101.2 g/L from cellobiose. nih.gov This demonstrates the potential of using cellobiose as a direct feedstock for commercially important organic acids.

Another promising avenue is the conversion of cellobiose to cellobionate and its subsequent hydrolysis products, glucose and gluconate. gvsu.edu These compounds can then be utilized by microorganisms like E. coli for the production of various chemicals. Research has shown that both glucose and gluconate can be efficiently co-fermented to produce ethanol and other biochemicals. gvsu.edu This opens up new biochemical routes for the valorization of cellulosic biomass where cellobiose is a key intermediate.

The direct fermentation of cellobiose can also yield a mixture of organic acids, such as acetic, propionic, and butyric acids, which can serve as precursors for the synthesis of other chemicals or as building blocks for bioplastics. nih.gov

Table 3: Examples of Biochemicals Produced from Cellobiose

| Biochemical | Production Microorganism | Reported Titer/Yield | Significance |

|---|---|---|---|

| Malic Acid | Myceliophthora thermophila (engineered) | Up to 101.2 g/L from cellobiose | A widely used acidulant in the food and beverage industry and a precursor for polymers. nih.gov |

| Cellobionate | Neurospora crassa (engineered) | Demonstrated production from cellulose via cellobiose intermediate | A specialty chemical with applications in various industries; its hydrolysis products (glucose and gluconate) are also valuable feedstocks. gvsu.edu |

| Organic Acids (e.g., acetic, butyric) | Mixed microbial cultures | Demonstrated production through anaerobic fermentation | Serve as platform chemicals for the synthesis of a variety of other biochemicals and biopolymers. nih.gov |

Novel Uses in Material Science and Bio-based Products derived from Cellobiulose Transformation

The transformation of this compound is opening up new frontiers in material science, leading to the development of novel bio-based products with unique properties. nih.gov While much of the focus in bio-based materials has been on cellulose itself, the direct utilization of its disaccharide unit, cellobiose, offers opportunities for creating specialized polymers and materials. nih.gov

One area of active research is the synthesis of polymers directly from cellobiose or its derivatives. For instance, new glycopolysiloxanes have been synthesized from allyl-functionalized cellobiose. researchgate.net These materials can be used as polymer stabilizers in emulsion polymerization, demonstrating a high-value application for a cellobiose-derived chemical. The synthesis of novel polymers from cellulose-derived molecules is a growing field, with the potential to create bio-based plastics and resins with tailored properties. researchgate.net

Cellulose-based hydrogels are another class of materials where cellobiose can play a role. mdpi.comrsc.orgnih.govpharmaexcipients.combiointerfaceresearch.com These hydrogels, which are three-dimensional networks of polymer chains capable of holding large amounts of water, have numerous applications in biomedicine, agriculture, and personal care products. cellulosechemtechnol.ro The synthesis of these hydrogels often involves the dissolution and crosslinking of cellulose or its derivatives, a process where the controlled breakdown to smaller units like cellobiose could be advantageous for tailoring the final properties of the hydrogel. mdpi.comnih.gov

Furthermore, the conversion of cellulose and, by extension, cellobiose into platform chemicals provides the building blocks for a wide range of bio-based polymers and materials. nih.gov These monomers can be used to synthesize bioplastics, resins, and composites, contributing to a circular economy by replacing fossil fuel-based materials with renewable alternatives. psu.edu The development of materials from this abundant biopolymer and its derivatives is a key strategy for advancing sustainable material science. researchgate.net

Future Research Directions and Emerging Paradigms in Cellobiulose Science

Integration of Multi-Omics Approaches in Cellobiulose Research

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex biological networks governing cellobiose (B7769950) metabolism. By integrating these data streams, researchers can construct a holistic view of how microorganisms sense, transport, and catabolize this disaccharide. This systems-level understanding is paramount for the rational engineering of microbial cell factories for the efficient conversion of cellobiose into biofuels and biochemicals.

Transcriptomic analyses have already provided significant insights into the gene regulatory networks that are activated in the presence of cellobiose. For instance, in the cellulolytic fungus Trichoderma reesei, the presence of cellobiose and its derivatives like sophorose is known to induce the expression of a suite of cellulase (B1617823) genes. mdpi.com Transcriptomic studies on T. reesei have revealed the upregulation of genes encoding not only cellulases but also transporters and other auxiliary proteins involved in biomass degradation when grown on cellobiose-related inducers. mdpi.comnih.gov Specifically, studies have shown that deleting the β-glucosidase gene CEL1B in T. reesei Rut C30 leads to a significant upregulation of other β-glucosidase genes and key transcription factors under lactose (B1674315) induction, suggesting a complex compensatory regulatory network. mdpi.com

Proteomic studies complement transcriptomics by providing a direct measure of the proteins being expressed. In fungi like Aspergillus niger, proteomic analysis of the secretome has identified a wide array of hydrolytic enzymes produced in response to different carbon sources. nih.govacs.orgplos.org By applying quantitative proteomics, researchers can determine the relative abundance of specific enzymes, such as β-glucosidases and cellobiohydrolases, under cellobiose-inducing conditions. This information is crucial for identifying bottlenecks in enzyme production and secretion.

Metabolomic profiling, which analyzes the complete set of small-molecule metabolites within a cell, offers a real-time snapshot of the metabolic state during cellobiose fermentation. researchgate.net Comparing the metabolite profiles of engineered Saccharomyces cerevisiae strains grown on glucose versus cellobiose has revealed significant differences in central carbon metabolism and redox balance. researchgate.net Such studies are vital for understanding the energetic advantages of intracellular cellobiose phosphorolysis over extracellular hydrolysis and for optimizing metabolic pathways for the production of specific target molecules. nih.gov

Table 1: Selected Multi-Omics Studies on Cellobiose Metabolism

| Organism | Omics Approach | Key Findings |

| Trichoderma reesei | Transcriptomics | Deletion of β-glucosidase CEL1B led to a 52.4% increase in cellulase activity under lactose induction, with upregulation of other β-glucosidase genes and key transcription factors. mdpi.com |

| Trichoderma reesei | Transcriptomics | Growth on a mixture of glucose and β-disaccharides (MGD) induced higher levels of cellulase gene expression compared to lactose. nih.gov |

| Aspergillus niger | Proteomics | Characterized over 100 unique proteins in the secretome, including various hydrolyzing enzymes, with expression levels influenced by pH. acs.org |

| Saccharomyces cerevisiae | Metabolomics | Revealed distinct metabolite profiles in cells utilizing cellobiose compared to glucose, impacting glycolytic regulation. researchgate.net |

Advanced Catalyst Design for Selective this compound Conversion

The chemical conversion of cellobiose into value-added chemicals is a highly promising avenue for biomass valorization. The development of advanced, highly selective, and robust catalysts is central to the economic feasibility of these processes. Future research in this area is focused on the rational design of catalysts that can efficiently break the β-1,4-glycosidic bond and subsequently guide the transformation of the resulting glucose units toward desired products such as sorbitol, gluconic acid, and isosorbide.

Bifunctional catalysts, which possess both acidic and metallic sites, are particularly promising for the one-pot conversion of cellobiose. The acid function facilitates the hydrolysis of cellobiose to glucose, while the metal function catalyzes hydrogenation or oxidation reactions. For instance, ruthenium nanoparticles supported on sulfonic acid-functionalized carbon materials have demonstrated high efficiency in converting cellobiose to sorbitol, a valuable sugar alcohol. researchgate.net Research has shown that a bifunctional catalyst can achieve a sorbitol yield of over 80% in 5 hours. liverpool.ac.uk Similarly, palladium-based bifunctional catalysts modified with phosphonic acid have shown enhanced synergistic effects, achieving a 78.5% yield of sorbitol. acs.org Nickel phosphide catalysts on mesoporous supports have also been investigated, with sorbitol yields reaching up to 87.8% at elevated temperatures. mdpi.com

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Solid acid catalysts, such as sulfonated activated carbon, have been shown to be stable and selective for the hydrolysis of cellobiose to glucose. escholarship.org Nanocatalysts, particularly those based on gold nanoparticles, have emerged as highly effective for the selective oxidation of cellobiose to gluconic acid, a widely used chelating agent. mdpi.comnih.gov Gold nanoparticles supported on materials with tunable acidity, such as polyoxometalates, can achieve near-quantitative conversion of cellobiose to gluconic acid. nih.govresearchgate.net The catalytic performance is highly dependent on the size of the gold nanoparticles and the acidity of the support, with smaller particles and stronger acidity generally leading to higher activity and selectivity. nih.gov

Table 2: Performance of Advanced Catalysts in Selective Cellobiose Conversion

| Catalyst | Target Product | Conversion (%) | Yield/Selectivity (%) | Reference |

| 3% RuNPs/A15 | Sorbitol | >95 | >80 (Yield) | liverpool.ac.uk |

| Pd/Al2O3-MPA | Sorbitol | ~98 | 78.5 (Yield) | acs.org |

| Ni-P/MCM-41 | Sorbitol | 93.3-94.0 | 87.8 (Yield) | mdpi.com |

| Au/Cs1.7H1.3PW12O40 | Gluconic Acid | 100 | 97 (Yield) | mdpi.com |

| 3% Pt/HPS MN270 | Gluconic Acid | 100 | 21.6 (Yield) | mdpi.com |

| 3% Pt/HPS MN270 | Glucaric Acid | 100 | 63.4 (Yield) | mdpi.com |

Sustainable Production and Utilization Strategies for this compound-Derived Compounds

Cellobiose, as a direct product of cellulose (B213188) hydrolysis, is a key platform molecule in the development of sustainable biorefineries. Future research is increasingly focused on developing robust and efficient microbial and enzymatic strategies for the conversion of cellobiose into a diverse portfolio of biofuels and bio-based chemicals. A significant advantage of using cellobiose over glucose in fermentation processes is the potential to circumvent carbon catabolite repression, a phenomenon where the presence of glucose represses the utilization of other carbon sources.

The production of bioethanol from cellobiose has been a major research focus. Genetically engineered Saccharomyces cerevisiae strains, capable of transporting and intracellularly hydrolyzing cellobiose, have been developed. nih.govpnas.orgpnas.org These engineered yeasts can co-ferment cellobiose with other biomass-derived sugars like xylose, leading to higher ethanol (B145695) yields and productivities compared to strains that rely on extracellular glucose. pnas.orgpnas.orggreencarcongress.com For instance, an engineered yeast strain co-fermenting cellobiose and xylose achieved an ethanol yield of 0.39 g/g. pnas.org Another study demonstrated that an engineered strain could produce over 30 g/L of ethanol from a mixture of cellobiose, xylose, and acetic acid. greencarcongress.com

Beyond ethanol, microbial fermentation of cellobiose can be directed towards the production of various organic acids, which serve as versatile chemical building blocks. mdpi.comnih.govtaylorfrancis.comnih.gov For example, anaerobic acidogenic fermentation of cellobiose using immobilized mixed cultures can yield a mixture of organic acids. mdpi.com Optimization studies have shown that under specific conditions of temperature, pH, and substrate concentration, the production of these acids can be maximized. mdpi.com The development of robust microbial strains with high tolerance to acidic conditions and inhibitors found in lignocellulosic hydrolysates is a critical area of ongoing research. nih.gov

Table 3: Production of Biofuels and Biochemicals from Cellobiose Fermentation

| Product | Microorganism | Key Features | Yield/Titer | Reference |

| Ethanol | Saccharomyces cerevisiae (engineered) | Co-fermentation of cellobiose and xylose | 0.39 g/g | pnas.org |

| Ethanol | Saccharomyces cerevisiae (engineered) | Co-utilization of cellobiose, xylose, and acetic acid | >30 g/L | greencarcongress.com |

| Ethanol | Saccharomyces cerevisiae (engineered) | Phosphorolytic pathway | 36.3 g/L | nih.gov |

| Organic Acids | Mixed culture (immobilized) | Anaerobic acidogenic fermentation | 16.5 g/L (predicted) | mdpi.com |

Development of Predictive Models for this compound Reactivity and Fate in Complex Systems

To optimize and scale up cellobiose conversion processes, it is essential to develop predictive models that can accurately describe its reactivity and fate in complex, multi-component systems. These models, ranging from kinetic descriptions of enzymatic reactions to computational fluid dynamics (CFD) simulations of bioreactors, are crucial tools for process design, control, and optimization.

Kinetic modeling of the enzymatic hydrolysis of cellobiose by β-glucosidases is a well-established area of research. nih.govnih.govcdnsciencepub.comresearchgate.netmdpi.com These models often incorporate Michaelis-Menten kinetics to describe the reaction rate, as well as terms to account for substrate and product inhibition, which are known to be significant factors in cellulose saccharification. nih.govresearchgate.net By determining the kinetic parameters (K_m, V_max, and inhibition constants) under various conditions of temperature and pH, researchers can predict the rate of glucose production and identify optimal operating conditions. nih.govnih.gov For example, for β-glucosidase from Thermofilum sp., the K_m for cellobiose was determined to be 6.24 mM with a V_max of 24.3 µmol/min/mg. nih.gov

More recently, machine learning and artificial intelligence are being explored as powerful tools for developing predictive models for complex biological and chemical systems. researchgate.netmdpi.comchemrxiv.orgnih.govchemrxiv.org These approaches can handle large datasets and identify complex, non-linear relationships between process variables and outcomes that may not be captured by traditional kinetic models. For instance, artificial neural networks could be trained on experimental data from cellobiose hydrolysis to predict conversion rates under a wide range of conditions. researchgate.net Machine learning models are also being developed to predict the stereoselectivity of chemical reactions, which could be applied to the catalytic conversion of cellobiose. nih.gov

Table 4: Kinetic Parameters for β-Glucosidase Hydrolysis of Cellobiose

| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Trichoderma reesei QM 9414 | 1.22 | 1.14 | - | - | nih.gov |

| Thermofilum sp. ex4484_79 | 6.24 | 24.3 | 5.0 | 90 | nih.gov |

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of cellobiulose?

To analyze this compound’s molecular structure, employ techniques such as nuclear magnetic resonance (NMR) for bond configuration analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and X-ray diffraction (XRD) for crystallinity assessment. Ensure experimental protocols include calibration with reference standards (e.g., cellulose derivatives) and triplicate measurements to validate reproducibility .

Q. How can researchers design a robust protocol for synthesizing this compound in laboratory settings?

A synthesis protocol should specify:

- Precursor selection (e.g., glucose vs. cellulose-derived substrates).

- Catalytic conditions (temperature, pH, enzyme/substrate ratios for enzymatic synthesis).

- Purification steps (column chromatography, dialysis) to isolate this compound from byproducts. Pilot studies with factorial design (e.g., 2^3 experiments varying temperature, pH, and reaction time) optimize yield and reduce resource waste .

Q. What statistical approaches are suitable for analyzing enzymatic hydrolysis data of this compound?

Use ANOVA to compare hydrolysis rates across experimental groups (e.g., enzyme types, substrate concentrations). For non-linear kinetics, apply Michaelis-Menten modeling with bootstrapping to estimate confidence intervals for kinetic parameters (Km, Vmax). Outliers should be assessed via Grubbs’ test to ensure data integrity .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways in microbial systems be resolved?

Conflicting results (e.g., variations in catabolic enzyme efficiency) require:

- Meta-analysis of published datasets to identify confounding variables (e.g., microbial strain differences, growth media).

- Controlled replication studies using standardized protocols (e.g., ATCC microbial strains, fixed incubation conditions).

- Multi-omics integration (transcriptomics, proteomics) to correlate enzyme expression levels with substrate utilization rates .

Q. What computational models best predict this compound’s interactions with lignocellulosic matrices?

Molecular dynamics (MD) simulations with CHARMM/GROMACS force fields can model hydrogen bonding and van der Waals interactions. Validate predictions using atomic force microscopy (AFM) to measure adhesion forces between this compound and lignin/cellulose surfaces. Parameterize models with experimental data from surface plasmon resonance (SPR) .

Q. How should researchers address variability in this compound’s solubility across solvent systems?

Develop a phase diagram mapping solubility against solvent polarity (e.g., water, DMSO, ionic liquids) and temperature. Use Hansen solubility parameters to predict solvent compatibility. For reproducibility, document solvent purity (e.g., HPLC-grade) and degassing procedures to eliminate air bubbles affecting solubility measurements .

Methodological Guidelines

What criteria define a high-quality research question for this compound studies?

A strong question must:

- Be specific (e.g., “How does pH affect cellulase-mediated hydrolysis of this compound?” vs. “How is this compound degraded?”).

- Be feasible (align with lab resources, time constraints).

- Address a knowledge gap (e.g., unexplored enzymatic pathways). Test the question’s scope via a pilot literature review and consult domain experts .

Q. How can mixed-methods approaches enhance this compound research?

Combine quantitative data (e.g., yield calculations, kinetic rates) with qualitative insights (e.g., expert interviews on synthesis challenges). For example, use semi-structured interviews to contextualize experimental bottlenecks identified in yield optimization trials .

Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound experiments?

- Detailed metadata : Document batch numbers for chemicals, equipment calibration dates, and environmental conditions (humidity, temperature).

- Open-access protocols : Share step-by-step methods on platforms like Protocols.io .

- Blind testing : Have independent labs replicate key findings using provided protocols .

Q. How should researchers handle incomplete or ambiguous spectral data for this compound characterization?

Apply signal deconvolution algorithms (e.g., Gaussian fitting for overlapping FTIR peaks) and cross-validate with orthogonal methods (e.g., comparing NMR results with mass spectrometry). Publish raw data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.